Clidinium-D5 bromide
CAS No.:
Cat. No.: VC16016758
Molecular Formula: C22H26BrNO3
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H26BrNO3 |
---|---|
Molecular Weight | 437.4 g/mol |
IUPAC Name | (1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylacetate;bromide |
Standard InChI | InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1/i2D,4D,5D,8D,9D; |
Standard InChI Key | GKEGFOKQMZHVOW-DIVICVDQSA-M |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C(=O)OC3C[N+]4(CCC3CC4)C)O)[2H])[2H].[Br-] |
Canonical SMILES | C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] |
Introduction
Property | Value |
---|---|
Molecular Weight | 437.39 g/mol |
CAS Number (Unlabelled) | 3485-62-9 |
Deuterium Positions | 5 (Diphenylhydroxymethyl group) |
Charge at Physiological pH | +1 |
Solubility Profile | Hydrophilic (aqueous buffers) |
Data derived from isotopic distribution patterns and chromatographic retention behavior .
Analytical Applications in Biomedical Research
Clidinium-D5 bromide’s primary utility lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying clidinium bromide in biological matrices.
Mass Spectrometric Characteristics
-
Parent ion: m/z 438.40 [M]⁺
-
Product ions:
-
m/z 198.12 (Bicyclic ring cleavage)
-
m/z 315.24 (Diphenylhydroxymethyl fragment)
-
-
Deuterium-induced mass shift: +5 Da vs. non-deuterated form
Table 2: LC-MS/MS parameters for clidinium quantification
Parameter | Clidinium Bromide | Clidinium-D5 Bromide |
---|---|---|
Retention Time | 4.2 min | 4.1 min |
Collision Energy | 28 eV | 28 eV |
LOQ (Plasma) | 0.1 ng/mL | N/A (Internal Std) |
Matrix Effect | -8.2% | -7.9% |
Method validation data demonstrate <15% inter-day variability when using the deuterated internal standard .
Pharmacological Profile and Therapeutic Context
While Clidinium-D5 itself lacks therapeutic application, its parent compound clidinium bromide exhibits:
-
Muscarinic receptor affinity: M3 subtype selectivity (K<sub>i</sub> = 0.8 nM) over M2 (K<sub>i</sub> = 12 nM)
-
Onset/Duration: Peak effect at 1.5–2 hours post-dose with 6–8 hour duration
-
Clinical indications:
-
Adjunctive therapy in peptic ulcer disease
-
Irritable bowel syndrome management
-
Reduction of gastrointestinal spasms
-
Mechanistic insights from deuterated studies:
-
Deuterium substitution slows hepatic CYP3A4-mediated N-demethylation by 1.7-fold
-
Plasma protein binding remains unaffected (89–92% across species)
-
Biliary excretion accounts for 68% of eliminated parent compound
Comparative Analysis with Related Anticholinergics
Table 3: Receptor selectivity profile
Compound | M1/M3 IC<sub>50</sub> | M2 IC<sub>50</sub> | GI Selectivity Index |
---|---|---|---|
Clidinium bromide | 0.8 nM | 12 nM | 15.0 |
Scopolamine HBr | 1.2 nM | 2.4 nM | 2.0 |
Ipratropium bromide | 4.7 nM | 9.1 nM | 1.9 |
Data from radioligand displacement assays using human recombinant receptors .
Future Research Directions
-
Metabolite profiling: Use of Clidinium-D5 to identify phase II conjugates in hepatocyte models
-
Drug-drug interactions: CYP inhibition studies using deuterated tracer techniques
-
Tissue distribution: Whole-body autoradiography with <sup>14</sup>C-labeled analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume